4-Cyclopropoxybenzene-1,3-diamine
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Overview
Description
4-Cyclopropoxybenzene-1,3-diamine: is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group at the 4-position and two amino groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1,3-diamine typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a phenol derivative.
Amination: The introduction of amino groups at the 1 and 3 positions can be achieved through nitration followed by reduction. For example, nitration of the benzene ring followed by catalytic hydrogenation can yield the desired diamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxybenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 4-Cyclopropoxybenzene-1,3-diamine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybenzene-1,3-diamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, while the amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Benzene-1,3-diamine: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzene-1,3-diamine: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in steric and electronic effects.
4-Ethoxybenzene-1,3-diamine: Features an ethoxy group, which also alters the compound’s properties compared to the cyclopropoxy derivative.
Uniqueness: 4-Cyclopropoxybenzene-1,3-diamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-cyclopropyloxybenzene-1,3-diamine |
InChI |
InChI=1S/C9H12N2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,10-11H2 |
InChI Key |
MSWBAIVKSDGBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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